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Compound of Interest

Compound Name: 4-Chloro-1H-inden-2(3H)-one

Cat. No.: B1357610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Chloro-indan-2-one is a halogenated derivative of 2-indanone, a bicyclic ketone. The

indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of

biologically active compounds. The introduction of a chlorine atom at the 4-position of the

indanone ring can significantly influence its physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the initial characterization of 4-

chloro-indan-2-one, including its synthesis, physicochemical properties, and spectral analysis.

Detailed experimental protocols are provided to facilitate further research and application of

this compound in drug discovery and development.

Physicochemical Properties
The fundamental physicochemical properties of 4-chloro-indan-2-one are crucial for its

handling, formulation, and interpretation of biological data. While experimental data for some

properties are not readily available in the literature, predictions based on its structure provide

valuable estimates.
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Property Value Source

CAS Number 74124-90-6 Alfa Chemistry[1]

Molecular Formula C₉H₇ClO Alfa Chemistry[1]

Molecular Weight 166.60 g/mol Alfa Chemistry[1]

Appearance
White to off-white solid

(Predicted)
ChemicalBook[2]

Boiling Point
294.0 ± 40.0 °C at 760 mmHg

(Predicted)
Alfa Chemistry[1]

Density 1.312 ± 0.06 g/cm³ (Predicted) Alfa Chemistry[1]

Melting Point Not available -

Solubility

Expected to be soluble in

organic solvents like

dichloromethane, chloroform,

and acetone.

General chemical knowledge

Synthesis of 4-Chloro-indan-2-one
A plausible synthetic route to 4-chloro-indan-2-one involves the oxidation of 4-chloroindene.

This method is analogous to the well-established synthesis of 2-indanone from indene.[3]

Proposed Synthesis Pathway:

4-Chloroindene 4-Chloro-1,2-indanediol monoformate

1. HCOOH, H₂O₂

2. Heat 4-Chloro-indan-2-oneH₂SO₄ (aq), Steam Distillation

Click to download full resolution via product page

Caption: Proposed synthesis of 4-chloro-indan-2-one from 4-chloroindene.

Experimental Protocol: Synthesis of 4-Chloro-indan-2-
one
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This protocol is adapted from the synthesis of 2-indanone from indene.[3]

Materials:

4-Chloroindene

Formic acid (88%)

Hydrogen peroxide (30%)

Sulfuric acid (7% by volume)

Standard laboratory glassware and distillation apparatus

Procedure:

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place

formic acid and hydrogen peroxide.

Maintain the temperature at 35-40 °C while adding 4-chloroindene dropwise with stirring over

a period of 2 hours.

Stir the reaction mixture at room temperature for 7 hours.

Remove the formic acid under reduced pressure, keeping the temperature below 60 °C. The

residue will be the crude monoformate of 4-chloro-1,2-indanediol.

In a separate flask, bring a 7% sulfuric acid solution to a boil.

Add the crude monoformate to the boiling sulfuric acid solution.

Perform steam distillation to isolate the 4-chloro-indan-2-one.

Collect the distillate and filter the solid product.

Dry the product under vacuum.

Spectral Characterization
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The structural elucidation of 4-chloro-indan-2-one relies on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR)

spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected

spectral data based on the analysis of the closely related 4-chloro-1-indanone and general

principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (500 MHz, CDCl₃) Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.3-7.5 m 3H Aromatic protons

~ 3.6 s 4H -CH₂- protons

Expected ¹³C NMR (125 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm) Assignment

~ 215 C=O (ketone)

~ 140-145 Quaternary aromatic carbons

~ 125-135 Aromatic CH carbons

~ 45 -CH₂-

Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected FT-IR (KBr pellet) Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium Aliphatic C-H stretch

~ 1740-1720 Strong C=O stretch (ketone)

~ 1600, 1470 Medium Aromatic C=C stretch

~ 800-750 Strong C-Cl stretch

Mass Spectrometry (MS)
Expected Mass Spectrum (Electron Ionization, 70 eV):

m/z Relative Intensity (%) Assignment

166/168 High
[M]⁺ and [M+2]⁺ (due to ³⁵Cl

and ³⁷Cl isotopes, ~3:1 ratio)

138/140 Medium [M - CO]⁺

103 High [M - CO - Cl]⁺

Experimental Protocols for Characterization
The following are detailed protocols for obtaining the spectral data for 4-chloro-indan-2-one.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

4-Chloro-indan-2-one sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)
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NMR spectrometer (e.g., 500 MHz)

Procedure:

Dissolve approximately 10-20 mg of 4-chloro-indan-2-one in about 0.7 mL of CDCl₃ in a

clean, dry vial.

Transfer the solution to an NMR tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum, typically using a single pulse sequence.

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate

signal-to-noise.

Process the spectra (Fourier transform, phase correction, and baseline correction) and

integrate the ¹H signals.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

4-Chloro-indan-2-one sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Grind a small amount (1-2 mg) of 4-chloro-indan-2-one with approximately 100 mg of dry

KBr in an agate mortar.
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Place the ground powder into the pellet press and apply pressure to form a transparent or

translucent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

4-Chloro-indan-2-one sample

A suitable volatile solvent (e.g., dichloromethane)

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

Prepare a dilute solution of 4-chloro-indan-2-one in the chosen solvent.

Inject a small volume of the solution into the GC-MS system.

The compound will be separated by the GC column and then introduced into the mass

spectrometer.

Acquire the mass spectrum using EI at 70 eV.

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships
The characterization of a novel or synthesized compound like 4-chloro-indan-2-one follows a

logical workflow to confirm its identity and purity.
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Caption: General workflow for the synthesis and characterization of 4-chloro-indan-2-one.

Conclusion
This technical guide provides a foundational overview of the initial characterization of 4-chloro-

indan-2-one. While some physicochemical and spectral data are based on predictions and

analogies to similar compounds, the detailed experimental protocols provided herein offer a

clear roadmap for researchers to obtain empirical data. The structural information and

characterization workflow presented will be invaluable for scientists and professionals in drug

development who are interested in exploring the potential of this and related indanone

derivatives. Further studies are warranted to fully elucidate the biological activity profile of 4-

chloro-indan-2-one and its potential as a lead compound in various therapeutic areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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